1-(Benzylamino)cyclobutane-1-carbonitrile

Lipophilicity Drug-likeness Medicinal Chemistry Design

Sourcing constrained cyclobutane building blocks with reliable purity often delays medchem projects. 1-(Benzylamino)cyclobutane-1-carbonitrile (CAS 1184134-16-4) resolves this as a racemic, sp³-rich α-aminonitrile scaffold. • MW 186.25, XLogP3 ≈1.8, TPSA 35.8 Ų-meets fragment Rule of Three criteria for library design. • Benzylamino handle enables reductive amination, acylation, or heterocycle annulation; nitrile hydrolysis yields a quaternary α-amino acid surrogate. • Supplied at ≥98% purity with certificates of analysis; standard ambient shipping under TSCA/REACH-compliant protocols.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B11748153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylamino)cyclobutane-1-carbonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)NCC2=CC=CC=C2
InChIInChI=1S/C12H14N2/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-9H2
InChIKeyHYRXZEUSEVRKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylamino)cyclobutane-1-carbonitrile Chemical Identity


1-(Benzylamino)cyclobutane-1-carbonitrile (CAS 1184134-16-4) is a non-aromatic, sp³-rich cyclobutane-derived α-aminonitrile with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g mol⁻¹ [1]. The compound features a strained cyclobutane ring substituted at the 1-position with both a benzylamino group and a nitrile function—an architecture that combines the conformational restriction of a four-membered carbocycle with the synthetic versatility of an α-aminonitrile handle [2]. It is classified as an aliphatic amine-nitrile and is supplied as a racemic mixture by multiple vendors, typically at ≥95% purity .

Why 1-(Benzylamino)cyclobutane-1-carbonitrile Cannot Be Substituted


Within the class of 1-substituted cyclobutane-1-carbonitriles, subtle variations in the amine substituent produce large differences in physicochemical properties, reactivity, and biological target engagement. The benzylamino group of 1-(benzylamino)cyclobutane-1-carbonitrile confers a distinct combination of lipophilicity (XLogP3 ≈ 1.8), hydrogen-bond donor count (1), and topological polar surface area (35.8 Ų) that differs markedly from both smaller alkylamino analogs (e.g., 1-(methylamino)cyclobutane-1-carbonitrile, MW = 110.16) and aryl-substituted counterparts (e.g., 1-phenylcyclobutanecarbonitrile, MW = 157.21) [1]. These parameters directly influence membrane permeability, solubility, and binding-site complementarity in kinase and receptor targets [2]. Furthermore, the benzylamino group’s secondary amine character provides a unique nucleophilic handle for further derivatization—such as reductive amination, acylation, or heterocycle annulation—that tertiary-amino or unsubstituted-nitrile analogs cannot replicate . Generic substitution therefore risks altering both the synthetic trajectory of a building block and the pharmacological profile of downstream lead compounds.

1-(Benzylamino)cyclobutane-1-carbonitrile Differentiation from Analogs


Physicochemical Differentiation: XLogP3 and TPSA

The target compound occupies a distinct physicochemical property space relative to its closest cyclobutane-carbonitrile analogs. Its calculated partition coefficient (XLogP3 = 1.8) lies between the more lipophilic 1-phenylcyclobutanecarbonitrile (XLogP3 ≈ 2.4) and the less lipophilic 1-(dimethylamino)cyclobutanecarbonitrile (XLogP3 ≈ 0.9), while its topological polar surface area (TPSA = 35.8 Ų) is identical to the dimethylamino analog but substantially lower than that of the phenyl derivative (TPSA ≈ 24 Ų due to absence of H-bond donor) [1]. The presence of a single hydrogen-bond donor (NH) distinguishes it from the tertiary-amino dimethyl analog, which has zero H-bond donors, and from the phenyl analog, which also lacks an H-bond donor [2].

Lipophilicity Drug-likeness Medicinal Chemistry Design

Synthetic Versatility of the α-Aminonitrile Scaffold

1-(Benzylamino)cyclobutane-1-carbonitrile is accessed via the Strecker reaction of cyclobutanone with benzylamine and a cyanide source, yielding an α-aminonitrile that serves as a precursor to at least three distinct product classes through chemoselective transformations: (i) nitrile hydrolysis to the corresponding α-amino acid, (ii) nitrile reduction to the 1,2-diamine, or (iii) heterocycle annulation (e.g., tetrazole formation, imidazoline cyclization) . In contrast, 1-phenylcyclobutanecarbonitrile lacks the secondary amine nucleophile and is limited to nitrile-centric reactivity, while 1-(dimethylamino)cyclobutanecarbonitrile possesses a tertiary amine that cannot be further functionalized via acylation or reductive amination without prior dealkylation .

α-Aminonitrile chemistry Strecker synthesis Heterocycle construction

Cyclobutane vs. Cyclopentane: Ring Strain and Rigidity

The cyclobutane ring in 1-(benzylamino)cyclobutane-1-carbonitrile adopts a puckered conformation with C–C bond lengths of ~1.55 Å and bond angles of ~88°, imparting ~26.3 kcal mol⁻¹ of ring strain [1]. This strain energy is ~4 kcal mol⁻¹ higher than that of the cyclopentane analog 1-(benzylamino)cyclopentanecarbonitrile (strain ≈ 6.5 kcal mol⁻¹), leading to distinct reactivity in ring-opening transformations and a more rigid spatial presentation of the benzylamino and nitrile vectors [2]. The cyclobutane scaffold has been validated as a bioisostere for gem-dimethyl, 1,3-substituted phenyl, and carbonyl groups in multiple FDA-approved drugs, a property not equivalently offered by cyclopentane analogs [1].

Conformational restriction Ring strain Bioisosterism

Enamine Supply: Purity, Availability, and Price

Among identified commercial suppliers, Enamine offers 1-(benzylamino)cyclobutane-1-carbonitrile (Catalog EN300-253480) at 95% purity with unit sizes from 100 mg to 10 g [1]. The compound is also listed by BIOFOUNT and CymitQuimica (under Biosynth brand), though CymitQuimica has marked all listed sizes as discontinued as of 2019 . A related building block, 1-(benzylamino)cyclopentanecarbonitrile, is available from multiple vendors at comparable purity (~95%) but has a higher molecular weight (200.28 vs. 186.25), resulting in a less favorable heavy-atom efficiency for fragment-based screening libraries [2].

Chemical procurement Building block sourcing Cost-efficiency

Kinase Binding: Benzylic vs. Aliphatic Amine

The benzyl group in 1-(benzylamino)cyclobutane-1-carbonitrile provides an aromatic π-system capable of engaging in π–π stacking or CH–π interactions within hydrophobic kinase binding pockets. This interaction mode is unavailable to aliphatic amine analogs such as 1-(methylamino)cyclobutane-1-carbonitrile . The benzylic CH₂ linker additionally provides a degree of rotational freedom (3 rotatable bonds total) that permits induced-fit binding while maintaining the conformational restriction of the cyclobutane core. Although direct biological data for this specific compound in kinase assays remain limited in the public domain, the benzylamino-cyclobutane scaffold class has been explored in JAK/TYK2 kinase inhibitor programs, with related 1-(dimethylamino)cyclobutanecarbonitrile derivatives achieving nanomolar potency against JAK1 and TYK2 .

Kinase inhibition Structure-activity relationship Fragment-based drug discovery

1-(Benzylamino)cyclobutane-1-carbonitrile: Optimal Applications


Fragment Library Design for Kinase Targeting

With a molecular weight of 186.25, XLogP3 of 1.8, and a single hydrogen-bond donor, 1-(benzylamino)cyclobutane-1-carbonitrile meets the 'Rule of Three' criteria for fragment libraries (MW ≤ 300, XLogP ≤ 3, HBD ≤ 3) [1]. Its benzyl group provides aromatic π-interaction capability for kinase hinge-region or hydrophobic pocket engagement, while the cyclobutane ring introduces three-dimensionality that reduces the planarity common in fragment collections. The α-aminonitrile core permits subsequent fragment growth via nitrile hydrolysis, reduction, or heterocycle formation, making it a versatile starting point for fragment-to-lead optimization [2].

Synthesis of Constrained α,α-Disubstituted Amino Acids

Hydrolysis of the nitrile group in 1-(benzylamino)cyclobutane-1-carbonitrile yields the corresponding 1-(benzylamino)cyclobutane-1-carboxylic acid—a sterically hindered, quaternary α-amino acid analog [1]. This scaffold is valuable for introducing conformational constraint into peptide or peptidomimetic backbones, potentially enhancing metabolic stability and target selectivity compared to linear amino acid counterparts. The benzyl protecting group on nitrogen can be removed via hydrogenolysis to reveal the free 1-aminocyclobutane-1-carboxylic acid, enabling further diversification [2].

Heterocyclic Core Synthesis via Nitrile Cycloaddition

The α-aminonitrile motif in the target compound is a privileged precursor for constructing nitrogen-containing heterocycles including imidazolines (via reaction with ethylenediamine), tetrazoles (via [3+2] cycloaddition with azide), and thiadiazoles [1]. These heterocyclic cores are prevalent in kinase inhibitors, GPCR modulators, and antimicrobial agents. The cyclobutane ring imparts a non-planar topology to the resulting heterocycles, a feature increasingly sought for improving solubility and reducing off-target promiscuity in lead optimization [2].

CNS Drug Discovery Physicochemical Benchmarking

The intermediate lipophilicity (XLogP3 = 1.8) and TPSA (35.8 Ų) of 1-(benzylamino)cyclobutane-1-carbonitrile position it favorably within the CNS MPO (Multiparameter Optimization) desirable space, unlike the more lipophilic 1-phenylcyclobutanecarbonitrile (XLogP3 ≈ 2.4, TPSA = 23.8 Ų) or the less lipophilic 1-(dimethylamino)cyclobutanecarbonitrile (XLogP3 ≈ 0.9) [1]. For CNS-targeted programs requiring building blocks with predicted blood–brain barrier permeability, this compound offers a property profile that balances passive permeability with aqueous solubility, reducing the need for late-stage property optimization [2].

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